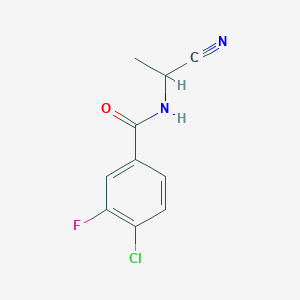

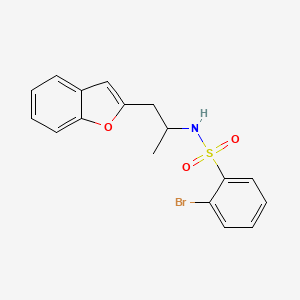

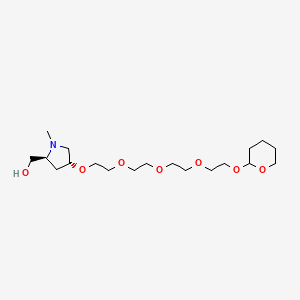

![molecular formula C21H22N2O4S2 B2968807 N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-66-6](/img/structure/B2968807.png)

N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of sulfonamide-based compounds, which have been extensively studied for their biological activities.

Applications De Recherche Scientifique

Inhibition of Cell Adhesion Molecules

Compounds structurally related to N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide have been studied for their ability to inhibit the adhesion of neutrophils to activated endothelial cells. This action is mediated through the inhibition of the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. One notable compound, PD 144795, demonstrated oral activity in several models of inflammation, highlighting its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown notable antibacterial and antifungal activities. The structural conformation of these compounds, influenced by intramolecular hydrogen bonding, plays a crucial role in their biological activities (Vasu et al., 2005).

Plasmodium falciparum Enoyl-ACP Reductase Inhibition

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid synthesis pathway of the malaria-causing parasite. These inhibitors exhibit potential for the development of new antimalarial drugs, with one compound showing an IC50 of 115 nM against purified PfENR (Banerjee et al., 2011).

Zinc Ion-Selective Electrode Development

The use of related sulfamoyl benzamides in the development of PVC-based Zn2+-selective electrodes has been explored. These electrodes exhibit excellent selectivity over other metal ions, highlighting the versatility of these compounds in analytical applications (Saleh & Gaber, 2001).

Supramolecular Packing Motifs

Research into the structural characteristics of benzene-1,3,5-tricarboxamide derivatives reveals novel supramolecular packing motifs. These compounds can form π-stacked rods encased in triply helical hydrogen bonded amide strands, suggesting potential applications in the design of new materials with unique organizational structures (Lightfoot et al., 1999).

Propriétés

IUPAC Name |

N-benzyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-3-27-18-11-9-17(10-12-18)23(2)29(25,26)19-13-14-28-20(19)21(24)22-15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBSZWXDDNJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)